Diethyl 2-oxo-2-phenylethylphosphonate
Overview
Description
Diethyl 2-oxo-2-phenylethylphosphonate, also known as Diethyl benzoylmethylphosphonate or Diethyl phenacylphosphonate, is a chemical compound used in scientific research . It has an empirical formula of C12H17O4P and a molecular weight of 256.23 .
Synthesis Analysis
Diethyl 2-oxo-2-phenylethylphosphonate is a reactant involved in various chemical reactions. These include asymmetric Michael addition of β-oxo phosphonates to nitro olefins, gem-chlorofluorination of keto phosphonates with subsequent functionalization of the products, cyclocondensation reactions to produce arylphosphonates, and diazo transfer reactions for the synthesis of diazo-phosphonyl compounds .Molecular Structure Analysis
The linear formula of Diethyl 2-oxo-2-phenylethylphosphonate is C6H5COCH2P(O)(OC2H5)2 . The structure of this compound can be represented by the SMILES stringCCOP(=O)(CC(=O)c1ccccc1)OCC
. Chemical Reactions Analysis
As a reactant, Diethyl 2-oxo-2-phenylethylphosphonate is involved in C-C bond formation . It participates in reactions such as asymmetric Michael addition of β-oxo phosphonates to nitro olefins, gem-chlorofluorination of keto phosphonates with subsequent functionalization of the products, cyclocondensation reactions to produce arylphosphonates, and diazo transfer reactions for the synthesis of diazo-phosphonyl compounds .Physical And Chemical Properties Analysis
Diethyl 2-oxo-2-phenylethylphosphonate has a boiling point of 192-193 °C/11 mmHg and a density of 1.179 g/mL at 25 °C . Its refractive index is n20/D 1.513 .Scientific Research Applications
Synthesis of Derivatives
Diethyl 2-oxo-2-phenylethylphosphonate is used in the synthesis of various chemical derivatives. For instance, it is involved in the synthesis of alpha-(nitroaryl)benzylphosphonates via oxidative nucleophilic substitution, leading to the formation of o- and p-nitroarylated derivatives of the starting phosphonates (Mąkosza & Sulikowski, 2009). Similarly, it assists in the production of phosphorylated isoindolinone derivatives, a process involving metallation and reaction with diethyl vinylphosphonate or diethyl 3-bromopropylphosphonate (Jóźwiak et al., 2014).
Phosphonate Analog Synthesis
The compound is also critical in creating phosphonate analogs. For example, it is used in synthesizing diastereoselective additions to N-Boc-phenylglycinal, yielding syn diethyl 2-[(tert-butoxycarbonyl)amino]-1-hydroxy-2-phenylethylphosphonate and related compounds (Wróblewski & Piotrowska, 1998).
Reductive Amination
Another application involves reductive amination, where diethyl 2-oxo-alkylphosphonates undergo reaction in the presence of an amine and sodium cyanohydridoborate, leading to aminoalkylphosphonates (Varlet et al., 1981).
Chiral Phosphonate Synthesis
The compound is used in enantioselective bioreduction, as demonstrated by its application in the synthesis of chiral phosphonates using cyanobacteria. This process achieves high enantiomeric excess and conversion degrees, marking a significant step in enantioselective bioconversion of oxophosphonate with an aromatic side group (Górak & Żymańczyk-Duda, 2015).
Helicity Induction in Polymers
Diethyl 2-oxo-2-phenylethylphosphonate is instrumental in helicity induction on poly(phenylacetylene)s bearing phosphonic acid pendants. This process involves forming helical conformations through acid−base interactions in dimethyl sulfoxide (DMSO) and has implications for creating materials with specific optical properties (Onouchi et al., 2004).
Anticorrosion Properties
Research has also explored its structural and anticorrosion properties, particularly in the context of carbon steel corrosion inhibition in hydrochloric acid. These studies integrate experimental and theoretical approaches, including weight loss measurements and quantum chemical calculations (Moumeni et al., 2020).
NMR Spectral Analysis
The complete assignment of 1H and 13C NMR spectra of diethyl 1-methylthio- and diethyl 1-methylsulfonyl-2-oxo-2-phenylethylphosphonates showcases its relevance in spectral analysis, contributing to a better understanding of its structural properties (Reis et al., 2005).
Luminescence Studies
Its use in luminescence studies, particularly in lanthanide complexes, highlights its role in developing materials with specific optical properties. These complexes exhibit enhanced luminescence intensities, offering potential applications in sensing and imaging technologies (Hnatejko et al., 2008).
Safety And Hazards
When handling Diethyl 2-oxo-2-phenylethylphosphonate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
Future Directions
Diethyl 2-oxo-2-phenylethylphosphonate is a versatile chemical compound used in scientific research. Its unique properties make it valuable for various applications, such as organic synthesis and pharmaceutical development. Future research may explore new applications and synthesis methods for this compound.
Relevant Papers A paper titled “Reductive activity of free and immobilized cells of cyanobacteria” mentions the conversion of Diethyl 2-oxo-2-phenylethylphosphonate by shaking culture of free cells of N. cf. muscorum .
properties
IUPAC Name |
2-diethoxyphosphoryl-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O4P/c1-3-15-17(14,16-4-2)10-12(13)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEVTTNSIPGLEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)C1=CC=CC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188075 | |
Record name | Diethyl 2-oxo-2-phenylethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-oxo-2-phenylethylphosphonate | |
CAS RN |
3453-00-7 | |
Record name | Diethyl 2-oxo-2-phenylethylphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl 2-oxo-2-phenylethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 2-oxo-2-phenylethylphosphonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59Y643H9ZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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